molecular formula C9H7F3O2 B1348515 Methyl 3-(trifluoromethyl)benzoate CAS No. 2557-13-3

Methyl 3-(trifluoromethyl)benzoate

Cat. No.: B1348515
CAS No.: 2557-13-3
M. Wt: 204.15 g/mol
InChI Key: QQHNNQCWKYFNAC-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a colorless to almost colorless liquid with a molecular weight of 204.15 g/mol

Safety and Hazards

Methyl 3-(trifluoromethyl)benzoate is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Preparation Methods

The synthesis of methyl 3-(trifluoromethyl)benzoate typically involves a series of reactions including side-chain chlorination, fluorination, and esterification . One common method starts with m-xylene, which undergoes side-chain chlorination to form 2,4,6-trichlorotoluene. This intermediate is then fluorinated using anhydrous hydrofluoric acid in the presence of antimony pentachloride to produce 3-(trifluoromethyl)benzoyl chloride. Finally, esterification of this intermediate with methanol in the presence of sulfuric acid yields this compound .

Chemical Reactions Analysis

Methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Comparison with Similar Compounds

Methyl 3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

This compound is unique due to the position of the trifluoromethyl group, which provides a balance between electronic effects and steric hindrance, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

methyl 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHNNQCWKYFNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334282
Record name Methyl 3-(trifluoromethyl)benzoate
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2557-13-3
Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 3-(trifluoromethyl)benzoate
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Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name Methyl 3-(trifluoromethyl)benzoate
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Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name METHYL 3-(TRIFLUOROMETHYL)BENZOATE
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Synthesis routes and methods I

Procedure details

An excess solution of diazomethane in ether was added to an ice-cooled and stirred solution of m-trifluoromethylbenzoic acid (8.0 g, 42.1 mmol) in 50 ml of ether. After concentration, the residue was distilled under reduced pressure to give a colorless transparent oil of methyl m-trifluoromethylbenzoate (8.4 g, 41.2 mmol, yield 97.8%, b.p. 76°-78° C./12 mmHg), which was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(trifluoromethyl)benzoic acid (5 g, 26.30 mmol, 1.00 equiv) in methanol (25 mL) was added dropwise thionyl chloride (9.39 g, 78.93 mmol, 3.00 equiv) and the resulting solution was stirred for 2 h at 75° C. in an oil bath. The mixture was concentrated under vacuum, diluted with 100 mL of ethyl acetate and then washed with 2×30 mL of sodium carbonate and 2×30 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to yield 4.6 g (86%) of methyl 3-(trifluoromethyl)benzoate as yellow oil
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is innovative about the proposed synthesis method for Methyl 3-(trifluoromethyl)benzoate described in the research?

A1: The research paper [] introduces a novel method for synthesizing this compound. The key innovation lies in its three-step approach: side-chain chlorination, fluorination, and esterification. This method distinguishes itself through its environmentally friendly process and high reaction yield. Furthermore, it utilizes readily available and cost-effective materials like chlorine, m-methylbenzoyl chloride, anhydrous hydrofluoric acid, methanol, and light calcium carbonate. The reactions are designed for easy control and operation, eliminating the need for intermediate product purification. The method also emphasizes efficient byproduct utilization, enhancing its industrial feasibility.

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